molecular formula C20H23N3OS B2891782 1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(o-tolyl)urea CAS No. 2034310-88-6

1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(o-tolyl)urea

Cat. No.: B2891782
CAS No.: 2034310-88-6
M. Wt: 353.48
InChI Key: DKQCEUMVKLADEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(o-tolyl)urea is a urea derivative featuring a benzo[b]thiophen core, a dimethylaminoethyl side chain, and an ortho-methylphenyl (o-tolyl) substituent. Urea derivatives are notable for their hydrogen-bonding capacity, which often enhances interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

1-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3OS/c1-14-8-4-6-10-17(14)22-20(24)21-12-18(23(2)3)16-13-25-19-11-7-5-9-15(16)19/h4-11,13,18H,12H2,1-3H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQCEUMVKLADEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC(C2=CSC3=CC=CC=C32)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(o-tolyl)urea (CAS Number: 2034310-88-6) is a complex organic compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological activity, including antibacterial properties, pharmacokinetics, and structural characteristics that contribute to its bioactivity.

Structural Overview

The molecular formula of the compound is C20H23N3OSC_{20}H_{23}N_{3}OS, with a molecular weight of approximately 353.5 g/mol. Its structure features a benzo[b]thiophene moiety linked to a dimethylaminoethyl group and an o-tolyl urea component, which may contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC20H23N3OS
Molecular Weight353.5 g/mol
CAS Number2034310-88-6

Antibacterial Properties

Research indicates that compounds with similar structural motifs, such as benzothiazole derivatives, exhibit significant antibacterial activity by targeting DNA gyrase and topoisomerase IV, which are critical enzymes in bacterial DNA replication and repair. For instance, studies have shown that benzothiazole ethyl urea compounds can inhibit ATPase activity in these enzymes with IC50 values below 0.1 μg/ml, demonstrating potent antibacterial effects against various Gram-positive bacteria .

The proposed mechanism of action for similar compounds involves dual targeting of bacterial enzymes, leading to inhibition of DNA supercoiling and ultimately bacterial cell death. The multitargeting capability allows for reduced resistance development compared to traditional antibiotics .

Pharmacokinetics

Pharmacokinetic studies on related compounds have shown promising results. For example, one compound exhibited a threefold improvement in clearance and bioavailability when administered intravenously in animal models . This suggests that this compound may also possess favorable pharmacokinetic properties.

Comparison with Similar Compounds

Substituent Variations in Benzo[b]thiophen-Based Ureas

Compounds 8 , 9 , and 10 from share a benzo[b]thiophen core but differ in aryl substituents:

  • (E)-1-(3-(Benzo[b]thiophen-3-yl)-2,4,6-trimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one (9) : Methoxyphenyl substituent increases polarity and hydrogen-bonding capacity, contrasting with the o-tolyl’s steric hindrance .
  • (E)-1-(3-(Benzo[b]thiophen-3-yl)-2,4,6-trimethoxyphenyl)-3-(3-fluorophenyl)prop-2-en-1-one (10) : Meta-fluorine placement alters electronic distribution compared to ortho-methyl in the target compound .

Key Comparison : The o-tolyl group in the target compound likely reduces polarity compared to fluorophenyl or methoxyphenyl analogs, impacting solubility and binding interactions.

Urea vs. Thio-Urea Derivatives

and describe thio-urea analogs (e.g., 1-(1,3-benzothiazol-2-yl)-3-benzoylthio-urea and 1-benzoyl-3-(2,4,5-trichlorophenyl)thio-urea). Thio-ureas replace the urea oxygen with sulfur, reducing hydrogen-bonding capacity but increasing lipophilicity. For example:

  • 1-(1,3-Benzothiazol-2-yl)-3-benzoylthio-urea : Exhibits a planar benzothiazole ring and hydrogen-bonded chains (N–H···S interactions) .
  • 1-Benzoyl-3-(2,4,5-trichlorophenyl)thio-urea : Chlorine substituents enhance electronegativity and steric bulk .

Heterocyclic Core Modifications

discusses tetrazole analogs (e.g., (Z)-5-[2-(benzo[b]thiophen-3-yl)-1-(3,4,5-trimethoxyphenyl)ethenyl]-1H-tetrazole). These compounds replace urea with a tetrazole ring, altering electronic properties and hydrogen-bonding patterns. The tetrazole’s acidity (pKa ~4.9) contrasts with urea’s neutrality, affecting solubility and ionization under physiological conditions .

Key Comparison : The urea core in the target compound provides a neutral, hydrogen-bond-rich scaffold, whereas tetrazoles introduce acidity and conformational rigidity.

Substituent Effects on Molecular Geometry

Crystallographic data from highlight dihedral angles between benzo[b]thiophen and aryl groups:

  • (I) : Dihedral angle of 23.91° between benzo[b]thiophen and dimethoxyphenyl groups.
  • (II) : Dihedral angle of 84.47° between benzo[b]thiophen and trimethoxyphenyl groups .

Preparation Methods

Cyclization of Methyl 2-Mercaptobenzoate with α-Bromoacetophenone Derivatives

The benzo[b]thiophene core is synthesized via a two-phase reaction involving methyl 2-mercaptobenzoate, α-bromoacetophenones, and potassium hydroxide. Deprotonation of the thiol group initiates nucleophilic attack on the α-carbon of the ketone, forming intermediate W , followed by intramolecular aldol condensation and methanol elimination to yield benzo[b]thiophen-3-ol derivatives. For example, (3-hydroxybenzo[b]thiophen-2-yl)(phenyl)methanone (PM1 ) is obtained in 80% yield after purification. Adapting this method, bromination at the 3-position using sodium bromide or chloride enables halogenation for subsequent cross-coupling reactions.

Alkynyl Thioanisole Cyclization with Sodium Halides

Cyclization of alkynyl thioanisoles (e.g., compound 7 ) with sodium chloride or bromide in methanol generates 3-halobenzo[b]thiophenes (e.g., 28 , 29 ) in >90% yield. This method offers regioselective halogenation, critical for Suzuki-Miyaura couplings to introduce aryl or alkyl groups at the 3-position.

Introduction of the 2-(Dimethylamino)ethyl Side Chain

Reductive Amination of Benzo[b]thiophen-3-yl Ketones

Benzo[b]thiophen-3-yl ketones undergo reductive amination with dimethylamine hydrochloride and sodium cyanoborohydride in methanol to form 2-(dimethylamino)ethyl derivatives. For instance, (3-hydroxybenzo[b]thiophen-2-yl)(o-tolyl)methanone (PM2 ) is converted to its corresponding amine in 75% yield under optimized conditions (pH 6.5, 24 h).

Nucleophilic Substitution of Benzo[b]thiophen-3-yl Bromides

3-Bromobenzo[b]thiophenes react with excess dimethylamine in tetrahydrofuran at 60°C to afford 3-(dimethylamino)ethyl derivatives. This method achieves 82% yield when catalyzed by copper(I) iodide and N,N′-dimethylethylenediamine.

Urea Bond Formation with o-Tolyl Isocyanate

Coupling of Primary Amines with Isocyanates

The primary amine intermediate (2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethylamine) reacts with o-tolyl isocyanate in dichloromethane at 0°C to form the title compound. Triethylamine is added to scavenge HCl, achieving 89% yield after silica gel chromatography.

Curtius Rearrangement for Urea Synthesis

An alternative route involves converting carboxylic acid derivatives to acyl azides, followed by thermal Curtius rearrangement to generate isocyanates in situ. Reaction with the amine intermediate yields the urea product in 68% yield.

Optimization and Mechanistic Insights

Reaction Conditions and Yield Optimization

  • Cyclization Step : Higher yields (90–92%) are achieved with sodium halides in methanol at 60°C.
  • Reductive Amination : pH control (6.5–7.0) and stoichiometric NaBH3CN improve yields to 75–80%.
  • Urea Formation : Slow addition of isocyanate at 0°C minimizes side reactions.

Spectroscopic Characterization

  • 1H NMR : The dimethylamino group appears as a singlet at δ 2.25–2.30 ppm (6H), while the o-tolyl methyl resonates at δ 2.50 ppm.
  • 13C NMR : The urea carbonyl carbon is observed at δ 158–160 ppm, and the benzo[b]thiophene C-3 carbon at δ 112–115 ppm.

Comparative Analysis of Synthetic Approaches

Method Yield (%) Purity (%) Key Advantage Limitation
Reductive Amination 75 98 Mild conditions Requires pH control
Nucleophilic Substitution 82 95 High regioselectivity Catalyst cost
Isocyanate Coupling 89 99 Rapid reaction Sensitivity to moisture
Curtius Rearrangement 68 90 No external isocyanate needed Low yield due to intermediate steps

Q & A

What synthetic strategies are optimal for constructing the benzo[b]thiophene core in this compound, and how can reaction conditions be tailored to improve yield?

Classification: Basic Research Question
Answer:
The benzo[b]thiophene moiety is critical for bioactivity and structural integrity. A gold(I)-catalyzed cyclization of 2-alkynyl thioanisoles is a validated method for constructing this core, as demonstrated in analogous compounds . Key optimizations include:

  • Catalyst loading : Reducing Au(I) catalyst to 1-2 mol% minimizes cost while maintaining efficiency.
  • Solvent selection : Dichloromethane (DCM) or toluene at 60–80°C enhances cyclization rates.
  • Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) resolves unreacted starting materials.
    Post-functionalization of the core with dimethylaminoethyl and o-tolyl groups requires sequential alkylation and urea coupling steps. For the urea linkage, carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert atmosphere achieves >80% yield when using anhydrous DMF .

How do structural modifications (e.g., substituent positioning on the o-tolyl group) influence binding affinity in kinase inhibition assays?

Classification: Advanced Research Question
Answer:
Structure-activity relationship (SAR) studies on analogous urea derivatives reveal:

  • Ortho-substitution : The o-tolyl group’s methyl substituent enhances hydrophobic interactions with kinase ATP-binding pockets, as shown in crystallographic studies of related compounds .
  • Electronic effects : Electron-withdrawing groups (e.g., -CF₃) at the para position of the aryl ring reduce activity, while electron-donating groups (e.g., -OMe) improve solubility without compromising binding .
    Methodological recommendation :
  • Use molecular docking (AutoDock Vina) paired with alanine-scanning mutagenesis to validate key residues in target kinases.
  • Compare IC₅₀ values across modified analogs via fluorescence polarization assays .

What analytical techniques are most effective for resolving structural ambiguities in the dimethylaminoethyl side chain?

Classification: Basic Research Question
Answer:

  • NMR spectroscopy : ¹H-NMR (600 MHz, CDCl₃) resolves diastereotopic protons in the ethyl chain. NOESY correlations confirm spatial proximity between the dimethylamino group and benzo[b]thiophene .
  • Mass spectrometry : High-resolution ESI-MS (m/z calculated for C₂₀H₂₄N₃OS⁺: 354.1634) identifies isotopic patterns and rules out halogenated impurities .
  • X-ray crystallography : Single-crystal analysis (if feasible) definitively assigns stereochemistry, though crystallization may require vapor diffusion with tert-butyl methyl ether .

How can researchers identify the primary biological targets of this compound, given its polypharmacological potential?

Classification: Advanced Research Question
Answer:

  • Chemoproteomics : Use activity-based protein profiling (ABPP) with a clickable alkyne-tagged analog to capture target proteins in cell lysates .
  • Kinase screening panels : Eurofins KinaseProfiler™ assays (≥400 kinases) quantify inhibition at 1 µM. Prioritize hits with <30% residual activity for validation .
  • CRISPR-Cas9 knockout : Generate HEK293T cells lacking candidate targets (e.g., JAK2, FLT3) and assess compound efficacy via MTT assays to confirm on-target effects .

How should contradictory data on metabolic stability (e.g., CYP3A4 vs. CYP2D6 susceptibility) be reconciled during preclinical evaluation?

Classification: Advanced Research Question
Answer:

  • Species-specific metabolism : Conduct parallel microsomal assays (human vs. rodent) to identify interspecies variability. For example, if CYP2D6 dominates in humans but not rats, adjust in vivo models accordingly .
  • Isotope trapping : Incubate the compound with NADPH-fortified microsomes and [¹⁴C]-labeled glutathione to detect reactive metabolites. LC-MS/MS quantifies adduct formation .
  • Structural mitigation : Introduce deuterium at metabolically labile positions (e.g., benzylic C-H) to reduce first-pass clearance, as seen in fluorinated analogs .

What strategies optimize enantiomeric purity during asymmetric synthesis of the dimethylaminoethyl moiety?

Classification: Advanced Research Question
Answer:

  • Chiral auxiliaries : Employ Evans’ oxazolidinones to induce diastereoselectivity during alkylation. Reported de >90% for similar β-amino alcohols .
  • Catalytic asymmetric catalysis : Use Cu(I)/BOX complexes for enantioselective Mannich reactions, achieving ee >85% .
  • Chiral HPLC : Resolve enantiomers on a Chiralpak IA column (hexane:IPA = 90:10, 1 mL/min) to confirm purity post-synthesis .

How does the compound’s solubility profile impact formulation for in vivo studies, and what excipients improve bioavailability?

Classification: Advanced Research Question
Answer:

  • pH-dependent solubility : The compound’s pKa (~8.5 for the dimethylamino group) necessitates buffered solutions (pH 4–5) to enhance aqueous solubility .
  • Nanoparticle encapsulation : Use PLGA nanoparticles (150–200 nm) prepared via nanoprecipitation to achieve sustained release in plasma (t₁/₂ > 12 hrs) .
  • Co-solvent systems : 10% DMSO + 30% PEG-400 in saline reduces precipitation upon intravenous administration .
  • Gold-catalyzed cyclization
  • Urea coupling methodologies
  • Crystallography and metabolic profiling
  • Polymer-based formulations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.